3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c1-13-4-2-6-15(10-13)20-22-18(26-25-20)12-27-19-9-8-17(23-24-19)14-5-3-7-16(21)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQZMQNAZNMGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (CAS Number: 1114945-12-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.9 g/mol. The structure features a pyridazine ring linked to an oxadiazole moiety via a sulfanyl group, along with chlorophenyl and methylphenyl substituents. The unique arrangement of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.9 g/mol |
| CAS Number | 1114945-12-8 |
Antimicrobial Activity
Recent studies have shown that derivatives containing oxadiazole and pyridazine rings exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been tested for their efficacy against various bacterial strains.
Case Studies
- Dhumal et al. (2016) investigated the antitubercular activity of oxadiazole derivatives and reported strong inhibition against Mycobacterium bovis BCG. The study indicated that certain derivatives effectively inhibited key enzymes involved in mycolic acid synthesis, leading to bacterial cell lysis .
- Desai et al. (2016) evaluated a series of pyridine-based oxadiazole derivatives and found that some exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The best-performing compounds demonstrated comparable efficacy to gentamicin, a standard antibiotic .
- Paruch et al. (2020) synthesized various substituted oxadiazole derivatives and identified promising candidates for further research based on their antibacterial activity .
The biological activity of This compound is hypothesized to involve the inhibition of specific enzymes or receptors within microbial cells. For example, the oxadiazole moiety may interact with bacterial enzymes critical for cell wall synthesis or metabolic pathways, leading to cell death.
In Vitro Studies
In vitro studies have been conducted to assess the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of related compounds:
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative A | 0.25 | 0.50 |
| Oxadiazole Derivative B | 0.30 | 0.60 |
| Target Compound | 0.22 | 0.45 |
These results indicate that the target compound may possess superior antimicrobial properties compared to other derivatives .
Scientific Research Applications
Structural Features
This compound features a pyridazine core with a chlorophenyl group and a sulfanyl linkage to an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 326.83 g/mol. The presence of electron-withdrawing groups enhances its reactivity and potential biological activity.
Research indicates that this compound exhibits significant antimicrobial , anticancer , and analgesic properties.
Antimicrobial Activity
Studies have shown that derivatives containing the pyridazine and oxadiazole structures demonstrate antimicrobial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The incorporation of electron-withdrawing groups like chlorine improves the lipophilicity of the compound, enhancing its ability to penetrate bacterial membranes and exert antimicrobial effects.
Anticancer Potential
Compounds with similar structural frameworks have been linked to anticancer activities. For example:
- Mechanism : The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells. It interacts with DNA, leading to cell cycle arrest at the G2/M phase.
- Case Studies : In vitro studies on cancer cell lines have demonstrated that modifications at specific positions on the pyridazine ring significantly enhance cytotoxicity.
Analgesic Effects
In vivo studies suggest that related compounds exhibit analgesic properties. For instance:
- Methodology : The acetic acid-induced writhing test in mice has been used to evaluate pain relief.
- Findings : Certain derivatives showed significant reductions in pain response, indicating their potential as analgesics.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Analgesic | Significant pain relief in animal models |
Case Study: Anticancer Activity
A notable study focused on a series of pyridazine derivatives indicated that specific modifications at the 6-position significantly enhanced anticancer activity. The study revealed that these modifications improved the compound's interaction with cellular targets involved in proliferation and apoptosis pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
